molecular formula C19H23FN4O2 B5070077 (3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5070077
M. Wt: 358.4 g/mol
InChI Key: WOJXMJCRXCUDMU-ZWKOTPCHSA-N
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Description

The compound (3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrazole ring, a fluorophenyl group, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the construction of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate raw materials, reaction conditions, and purification methods to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, fluorophenyl-containing molecules, and tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of (3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

(3aS,6aR)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13-15(9-21-22(13)2)10-23-11-17-18(12-23)26-19(25)24(17)8-7-14-3-5-16(20)6-4-14/h3-6,9,17-18H,7-8,10-12H2,1-2H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJXMJCRXCUDMU-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CC3C(C2)OC(=O)N3CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)CN2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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